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molecular formula C22H46N2O3 B8562530 12-Hydroxy-N-{2-[(2-hydroxyethyl)amino]ethyl}octadecanamide CAS No. 138863-13-5

12-Hydroxy-N-{2-[(2-hydroxyethyl)amino]ethyl}octadecanamide

Cat. No. B8562530
M. Wt: 386.6 g/mol
InChI Key: CRFNFAYZFJGVGL-UHFFFAOYSA-N
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Patent
US05723497

Procedure details

A 30-ml two-necked flask equipped with a stirrer and dropping funnel was charged with 2.08 g (20 mmol) of aminoethylaminoethanol and 0.054 g (1 mmol) of sodium methoxide. While heating and stirring the contents at 80° C. in an N2 atmosphere, a solution of 3.29 g (10 mmol) of ethyl 12-hydroxystearate in 10 ml of THF was added dropwise over 2 hours. The resultant mixture was stirred further for 13 hours at 80° C. under reduced pressure. After completion of the reaction, the reaction mixture was poured into 500 ml of water, and precipitate formed was purified by flash column chromatography on silica gel, thereby obtaining 2.85 g (yield: 74%) of the title compound (IIf-1).
Quantity
2.08 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
0.054 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
3.29 g
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
500 mL
Type
solvent
Reaction Step Five
Yield
74%

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][CH2:3][NH:4][CH:5](O)[CH3:6].C[O-:9].[Na+].N#N.[OH:13][CH:14]([CH2:30][CH2:31][CH2:32][CH2:33][CH2:34][CH3:35])[CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][C:25]([O:27]CC)=O>C1COCC1.O>[OH:9][CH2:6][CH2:5][NH:4][CH2:3][CH2:2][NH:1][C:25](=[O:27])[CH2:24][CH2:23][CH2:22][CH2:21][CH2:20][CH2:19][CH2:18][CH2:17][CH2:16][CH2:15][CH:14]([OH:13])[CH2:30][CH2:31][CH2:32][CH2:33][CH2:34][CH3:35] |f:1.2|

Inputs

Step One
Name
Quantity
2.08 g
Type
reactant
Smiles
NCCNC(C)O
Name
sodium methoxide
Quantity
0.054 g
Type
reactant
Smiles
C[O-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#N
Step Three
Name
Quantity
3.29 g
Type
reactant
Smiles
OC(CCCCCCCCCCC(=O)OCC)CCCCCC
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
500 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 30-ml two-necked flask equipped with a stirrer
TEMPERATURE
Type
TEMPERATURE
Details
While heating
CUSTOM
Type
CUSTOM
Details
After completion of the reaction
CUSTOM
Type
CUSTOM
Details
formed
CUSTOM
Type
CUSTOM
Details
was purified by flash column chromatography on silica gel

Outcomes

Product
Name
Type
product
Smiles
OCCNCCNC(CCCCCCCCCCC(CCCCCC)O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.85 g
YIELD: PERCENTYIELD 74%
YIELD: CALCULATEDPERCENTYIELD 737.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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